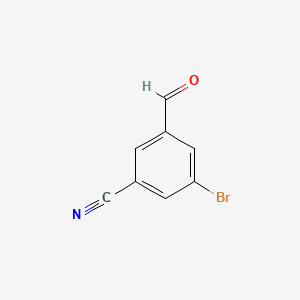

3-Bromo-5-formylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGQJUAOTNPVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698899 | |

| Record name | 3-Bromo-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644982-55-8 | |

| Record name | 3-Bromo-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzonitrile, also known as 3-bromo-5-cyanobenzaldehyde, is a substituted aromatic compound with the chemical formula C₈H₄BrNO. Its structure, featuring a nitrile, a formyl (aldehyde), and a bromo group on the benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its emerging role in medicinal chemistry.

Physicochemical Properties

While experimentally determined data for this compound is limited in publicly available literature, its basic properties have been identified. The compound is typically an off-white to light yellow solid.[1] Key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO | [2][3] |

| Molecular Weight | 210.04 g/mol | [2] |

| CAS Number | 644982-55-8 | [2][3] |

| Physical State | Off-white to light yellow solid | [1] |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | [3] |

| LogP (predicted) | 2.13328 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Reactivity

For instance, the formylation of a bromo-benzonitrile derivative or the cyanation of a bromo-benzaldehyde derivative could be employed. One potential synthetic pathway could involve the oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile using a mild oxidizing agent like pyridinium chlorochromate (PCC). Another approach could be the reaction of 3,5-dibromobenzonitrile with a formylating agent via a Grignard or organolithium intermediate.

The reactivity of this compound is dictated by its three functional groups:

-

Formyl Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions like Wittig, Grignard, and aldol reactions.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.

A logical workflow for utilizing this compound in a synthetic project would involve sequential reactions targeting these functional groups.

Caption: A potential workflow for the multi-step synthesis starting from this compound.

Potential Applications in Drug Discovery

A significant application of this compound is in the synthesis of substituted (homo)piperidines that act as neurokinin 1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological and pathological processes, including pain, inflammation, depression, and emesis.[4] Consequently, NK1 receptor antagonists are a subject of intense research in drug development.

The structural motifs present in this compound are valuable for building the core of potential NK1 receptor antagonists. The formyl group can be used to construct heterocyclic ring systems, while the bromo and nitrile groups offer handles for further functionalization to optimize binding affinity and pharmacokinetic properties.

Caption: The role of this compound in the drug discovery pipeline for NK1 receptor antagonists.

Experimental Protocols (Exemplary)

While a specific protocol for this compound is not available, the following are representative procedures for key transformations of similar molecules that a researcher could adapt.

General Procedure for Bromination of an Aromatic Aldehyde (Adapted from the synthesis of 3-bromo-5-nitrobenzaldehyde)

-

Dissolve the starting benzaldehyde derivative in a suitable solvent, such as concentrated sulfuric acid, at room temperature.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 65 °C) and maintain for a specified time (e.g., 1 hour).[5]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[5]

General Procedure for Suzuki Cross-Coupling of an Aryl Bromide

-

To a reaction vessel, add the aryl bromide, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 80-100 °C) for a designated time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety Information

This compound should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. The demonstrated utility of this compound in the preparation of precursors for NK1 receptor antagonists highlights its potential for the development of novel therapeutics. Further research into the experimental properties and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to 3-Bromo-5-formylbenzonitrile (CAS: 644982-55-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-formylbenzonitrile, a key intermediate in synthetic organic chemistry, particularly in the development of therapeutic agents. This document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the synthesis of Neurokinin-1 (NK1) receptor antagonists.

Core Physicochemical Data

This compound is a substituted aromatic compound containing bromo, formyl, and nitrile functional groups. These reactive sites make it a versatile building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 644982-55-8 | |

| Molecular Formula | C₈H₄BrNO | |

| Molecular Weight | 210.03 g/mol | |

| Appearance | Off-white to light yellow solid | [ChemScene] |

| Storage | Sealed in a dry environment at room temperature | |

| Solubility | No experimental data available | |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple pathways. Below are two common methods with detailed experimental protocols.

Synthesis from 3-Bromo-5-(hydroxymethyl)benzonitrile

This method involves the oxidation of the hydroxymethyl group to an aldehyde.

Experimental Protocol:

Synthesis from 3,5-Dibromobenzonitrile

This route involves a halogen-metal exchange followed by formylation.

Experimental Protocol:

Application in Drug Development: Synthesis of NK1 Receptor Antagonists

This compound is a crucial intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists. These antagonists are a class of drugs used to treat chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and other conditions. The formyl and bromo groups on the benzonitrile ring allow for the construction of the complex heterocyclic systems characteristic of many NK1 receptor antagonists.

While a specific, detailed synthetic pathway starting from this compound to a marketed drug like Aprepitant is not publicly available, its utility lies in its ability to be elaborated into the core structures of such molecules. The general strategy would involve reactions such as reductive amination of the aldehyde and cross-coupling reactions at the bromide position to build the desired pharmacophore.

The Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that plays a role in emesis (vomiting), pain transmission, and inflammation. NK1 receptor antagonists block this binding, thereby inhibiting the downstream signaling pathways.

NK1 Receptor Signaling Pathway and Inhibition

Spectroscopic Data

Authentic spectroscopic data for this compound is not available in public spectral databases. For definitive identification and quality control, it is imperative that researchers acquire their own analytical data (¹H NMR, ¹³C NMR, IR, and MS) upon synthesis or purchase of this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility as a precursor to NK1 receptor antagonists highlights its importance in the development of new therapeutics. Further research to fully characterize its physicochemical properties and to develop detailed and optimized synthetic protocols is warranted. Researchers and drug development professionals are encouraged to leverage the reactivity of this compound in their synthetic endeavors.

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzonitrile is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a nitrile, a bromo, and a formyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. This guide provides a comprehensive overview of the structure elucidation of this compound, detailing its physicochemical properties, synthetic routes, and the spectroscopic techniques used for its characterization.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrNO | [1][2] |

| Molecular Weight | 210.03 g/mol | [1] |

| CAS Number | 644982-55-8 | [1][2] |

| Appearance | Solid | |

| Purity | ≥98% | [1] |

| Storage | 4°C, stored under nitrogen | [1] |

| SMILES | N#CC1=CC(C=O)=CC(Br)=C1 | [1] |

| InChI Key | FKGQJUAOTNPVFD-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | [1] |

| LogP | 2.13328 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The logical workflow for its synthesis and subsequent structural verification is depicted in Figure 1.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and an experimental protocol for the synthesis of 3-Bromo-5-formylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds.

Spectroscopic Data

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality control. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.05 | s | 1H, -CHO |

| 8.41 | t, J=1.5 Hz | 1H, Ar-H |

| 8.35 | t, J=1.5 Hz | 1H, Ar-H |

| 8.17 | t, J=1.5 Hz | 1H, Ar-H |

Solvent: CDCl₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | -CHO |

| 139.0 | Ar-C |

| 138.2 | Ar-C |

| 135.5 | Ar-C |

| 132.1 | Ar-C |

| 123.0 | Ar-C-Br |

| 116.9 | -CN |

| 114.8 | Ar-C |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2234 | C≡N stretch |

| 1705 | C=O stretch (aldehyde) |

| 1590, 1565 | C=C stretch (aromatic) |

| 890, 740 | C-H bend (aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 208.9, 210.9 | [M, M+2]⁺ (presence of Br) |

Experimental Protocols

The following section details a common and effective method for the synthesis of this compound.

Synthesis of this compound from 3,5-Dibromobenzonitrile[1]

This procedure involves the selective monometalation of 3,5-dibromobenzonitrile followed by formylation.

Materials:

-

3,5-Dibromobenzonitrile

-

Isopropylmagnesium chloride solution (2M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethylether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of 3,5-dibromobenzonitrile (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Isopropylmagnesium chloride solution (2M in THF, 1.2 eq) is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Anhydrous DMF (3.0 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford this compound.

Visualizations

To further clarify the experimental process, a workflow diagram is provided below.

Caption: Experimental workflow for the synthesis of this compound.

Technical Guide: 3-Bromo-5-formylbenzonitrile for Research and Development

An In-depth Examination of the Commercial Availability, Synthesis, and Applications of a Key Building Block in Medicinal Chemistry.

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-formylbenzonitrile (CAS No. 644982-55-8), a versatile aromatic building block of significant interest to researchers and professionals in drug discovery and development. This document details its commercial availability, outlines key synthetic methodologies, and explores its application as a crucial intermediate in the synthesis of pharmacologically active compounds, particularly neurokinin-1 (NK1) receptor antagonists. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a representative synthesis is provided. Furthermore, a logical workflow for its application in medicinal chemistry is visualized using the DOT language.

Introduction

This compound, also known as 3-bromo-5-cyanobenzaldehyde, is a trifunctional aromatic compound featuring a bromine atom, a formyl group, and a nitrile group at the 1, 3, and 5 positions of the benzene ring, respectively. This unique arrangement of functional groups offers multiple reaction sites, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, the aldehyde group is amenable to transformations such as reductive amination and olefination, and the nitrile group can be hydrolyzed, reduced, or converted to other functionalities. These characteristics have positioned this compound as a key starting material in the development of novel therapeutics.

Physicochemical Properties

| Property | Value |

| CAS Number | 644982-55-8[1][2] |

| Molecular Formula | C₈H₄BrNO[1][2] |

| Molecular Weight | 210.03 g/mol [1][2] |

| Appearance | Solid |

| Purity | Typically ≥98%[1][2] |

| Storage | 4°C, stored under nitrogen[1] |

| SMILES | N#CC1=CC(C=O)=CC(Br)=C1[1] |

| InChI Key | FKGQJUAOTNPVFD-UHFFFAOYSA-N |

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below provides a summary of offerings from several vendors, highlighting available quantities, purity levels, and catalog numbers for easy procurement.

| Supplier | Catalog Number | Purity | Available Pack Sizes |

| ChemScene | CS-0105500 | ≥98% | Inquire for details[1] |

| BLD Pharm | BD211788 | Inquire for details | Inquire for details[2] |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH47A8DEE0 | 98% | Inquire for details |

| AK Scientific | Not specified | Inquire for details | 1g |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the oxidation of the corresponding benzyl alcohol, 3-bromo-5-(hydroxymethyl)benzonitrile. Below is a detailed experimental protocol for this transformation.

Synthesis of this compound from 3-Bromo-5-(hydroxymethyl)benzonitrile

Reaction Scheme:

Materials:

-

3-Bromo-5-(hydroxymethyl)benzonitrile

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celite®

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Experimental Procedure:

-

Reaction Setup: To a stirred solution of 3-bromo-5-(hydroxymethyl)benzonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask is added pyridinium chlorochromate (PCC) (1.5 equivalents).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® and silica gel, and the filter cake is washed with DCM.

-

Extraction: The combined filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor for substituted (homo)piperidines which are ligands for the neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Antagonists of the NK1 receptor have therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.

The aldehyde functionality of this compound is particularly useful for introducing diversity into molecular scaffolds through reactions like reductive amination. This reaction allows for the coupling of the benzonitrile core with a wide range of primary and secondary amines, including complex piperidine derivatives, to generate libraries of potential drug candidates.

Visualization of Synthetic Utility

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a potential NK1 receptor antagonist via reductive amination.

Caption: Synthetic workflow utilizing this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular libraries. The detailed synthetic protocol and the illustrated workflow provided in this guide are intended to facilitate its use by researchers and drug development professionals in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-5-formylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-formylbenzonitrile, a versatile building block in organic synthesis, with a particular focus on its preparation, chemical characteristics, and potential applications in medicinal chemistry. This document details synthetic methodologies, presents key quantitative data, and explores its relevance in the context of drug discovery.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C₈H₄BrNO. Its structure features a benzene ring substituted with a bromine atom, a formyl group, and a nitrile group at positions 3, 5, and 1, respectively. This trifunctional arrangement makes it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 644982-55-8 | |

| Molecular Formula | C₈H₄BrNO | |

| Molecular Weight | 210.03 g/mol | |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

| IUPAC Name | This compound | |

| InChI Key | FKGQJUAOTNPVFD-UHFFFAOYSA-N |

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are available from commercial suppliers but are not detailed in publicly accessible literature.[2][3]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been identified in the chemical literature. These methods utilize commercially available starting materials and employ standard organic transformations.

Method 1: Oxidation of 3-Bromo-5-(hydroxymethyl)benzonitrile

This method involves the oxidation of the primary alcohol group of 3-Bromo-5-(hydroxymethyl)benzonitrile to an aldehyde. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC).[4][5]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

-

Reagents and Materials:

-

3-Bromo-5-(hydroxymethyl)benzonitrile

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Magnetic stirrer

-

Round-bottom flask

-

Apparatus for column chromatography

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-(hydroxymethyl)benzonitrile (1 equivalent) in anhydrous dichloromethane.

-

Add Pyridinium Chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after a few hours), the reaction mixture will be a dark brown slurry.

-

Dilute the mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel to filter out the chromium residues.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Table 2: Quantitative Data for Oxidation of 3-Bromo-5-(hydroxymethyl)benzonitrile

| Reactant/Reagent | Molar Ratio | Typical Yield | Purity |

| 3-Bromo-5-(hydroxymethyl)benzonitrile | 1 | Not specified in literature | >98% (after purification) |

| Pyridinium Chlorochromate (PCC) | ~1.5 |

Method 2: Formylation of 3,5-Dibromobenzonitrile

This approach introduces a formyl group onto the aromatic ring of 3,5-Dibromobenzonitrile. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich or moderately deactivated aromatic rings.[6][7][8]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagents and Materials:

-

3,5-Dibromobenzonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Hydrolysis workup reagents (e.g., sodium acetate solution)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-Dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 equivalents) to the cooled DMF with stirring to form the Vilsmeier reagent. The temperature should be maintained near 0°C.

-

Once the Vilsmeier reagent has formed, add 3,5-Dibromobenzonitrile (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat as necessary (the optimal temperature and time will depend on the substrate and should be determined empirically, for example, by monitoring with TLC).

-

After the reaction is complete, cool the mixture in an ice bath and carefully quench it by the slow addition of a cold aqueous solution of sodium acetate or sodium carbonate until the mixture is basic.

-

The resulting mixture is then typically stirred for a period to ensure complete hydrolysis of the intermediate iminium salt.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Table 3: Quantitative Data for Formylation of 3,5-Dibromobenzonitrile

| Reactant/Reagent | Molar Ratio | Typical Yield | Purity |

| 3,5-Dibromobenzonitrile | 1 | Not specified in literature | >98% (after purification) |

| Phosphorus oxychloride (POCl₃) | ~1.1 | ||

| N,N-Dimethylformamide (DMF) | Solvent/Reagent |

Applications in Drug Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of pharmacologically active molecules. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The formyl and nitrile groups offer versatile handles for further chemical modifications.

One area of interest is the synthesis of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are implicated in various physiological processes, including pain, inflammation, and emesis.[9][10][11] Antagonists of the NK1 receptor have therapeutic potential in these areas. While direct synthesis of NK1 receptor antagonists from this compound is not explicitly detailed in the reviewed literature, the synthesis of potent antagonists often involves substituted benzonitrile moieties.[12][13]

Neurokinin-1 (NK1) Receptor Signaling Pathway

The activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for the rational design of antagonists.

Caption: Simplified NK1 Receptor Signaling Pathway.[9][10][11]

The diagram illustrates that upon binding of Substance P, the NK1 receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These second messengers then modulate various downstream signaling cascades, leading to physiological responses.[9][10][11] this compound can serve as a starting material for the synthesis of molecules designed to antagonize this pathway.

Experimental Workflow for Antagonist Synthesis

A plausible synthetic workflow for utilizing this compound in the synthesis of a potential NK1 receptor antagonist could involve an initial cross-coupling reaction followed by modification of the formyl and nitrile groups.

Caption: Plausible Synthetic Workflow for an NK1 Antagonist.

This generalized workflow highlights the synthetic utility of this compound. The initial Suzuki-Miyaura coupling would introduce a new aryl group at the 3-position. Subsequent reductive amination of the formyl group could install a key pharmacophoric element, and further modification of the nitrile group would complete the synthesis of a potential antagonist. The specific reagents and conditions for each step would need to be optimized based on the desired final structure.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The availability of straightforward synthetic routes and the presence of multiple reactive functional groups make it an attractive starting material for the construction of complex molecules, including potential drug candidates such as NK1 receptor antagonists. Further research into the specific applications and biological activities of its derivatives is warranted and holds promise for the development of novel therapeutics.

References

- 1. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [rjpbr.com]

- 2. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 644982-55-8|this compound|BLD Pharm [bldpharm.com]

- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bio-potential of Brominated Benzonitriles: A Technical Guide to Preliminary Biological Screening

Introduction: The Promise of Brominated Aromatic Compounds

The incorporation of bromine atoms into aromatic ring systems is a well-established strategy in medicinal chemistry for enhancing the therapeutic efficacy of bioactive molecules. Bromine's unique physicochemical properties, including its size, electronegativity, and ability to form halogen bonds, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The benzonitrile moiety, a benzene ring substituted with a nitrile group, is also a prevalent feature in many pharmacologically active compounds, contributing to their binding interactions and metabolic profiles. The convergence of these two structural features in 3-Bromo-5-formylbenzonitrile derivatives suggests a promising, yet underexplored, area for drug discovery. This guide outlines a putative preliminary biological screening approach for such derivatives, drawing parallels from research on related chemical entities.

Data Presentation: Anticipated Biological Activities

Based on the biological activities of structurally related brominated and benzonitrile-containing compounds, preliminary screening of this compound derivatives would likely focus on anticancer and antimicrobial activities. The following tables summarize representative quantitative data from studies on analogous compounds to provide a comparative baseline.

Table 1: In Vitro Anticancer Activity of Structurally Related Brominated Compounds

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Plastoquinone Analog | BrPQ5 | U-251 (Glioma) | 1.55 - 4.41 | [1] |

| MCF-7 (Breast) | 1.55 - 4.41 | [1] | ||

| MDA-MB-231 (Breast) | 1.55 - 4.41 | [1] | ||

| DU145 (Prostate) | 1.55 - 4.41 | [1] | ||

| HCT-116 (Colon) | 1.55 - 4.41 | [1] | ||

| Brominated Methoxyquinoline | Compound 11 | C6 (Glioma) | 15.4 | [2] |

| HeLa (Cervical) | 26.4 | [2] | ||

| HT29 (Colon) | 15.0 | [2] | ||

| Benzofuran Derivative | Compound 1 (brominated) | K562 (Leukemia) | 5 | [3] |

| HL60 (Leukemia) | 0.1 | [3] | ||

| Benzotriazole Derivative | Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | [4] |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | [4] | |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | [4] | |

| MKN45 (Stomach) | 3.04 ± 0.02 | [4] |

Table 2: In Vitro Antimicrobial Activity of Structurally Related Brominated Compounds

| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzonitrile Derivative | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 | [5] |

| Benzyl Bromide Derivative | Compound 1a | Staphylococcus aureus | 1000 | [6] |

| Streptococcus pyogenes | 2000 | [6] | ||

| Escherichia coli | 2000 | [6] | ||

| Candida albicans | 250 | [6] | ||

| Compound 1c | Streptococcus pyogenes | 500 | [6] | |

| Bromotyrosine Derivative | Purpuramines K and L | Gram-positive and Gram-negative bacteria | Not specified | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be central to the preliminary biological screening of novel this compound derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution in a suitable solvent.[11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Test compounds (this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.[9]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8][9]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after an appropriate incubation period.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Potential Mechanisms and Workflows

To aid in the conceptualization of the screening process and potential mechanisms of action, the following diagrams are provided.

Caption: General workflow for the discovery of biologically active compounds.

Caption: A potential cytotoxic mechanism via apoptosis signaling pathways.

Conclusion

While the direct biological activities of this compound derivatives remain to be elucidated, the established anticancer and antimicrobial properties of structurally related brominated and benzonitrile-containing compounds provide a strong rationale for their investigation. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for the preliminary biological screening of this novel class of compounds. Future research in this area holds the potential to uncover new therapeutic agents with significant clinical applications.

References

- 1. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Use of 3-Bromo-5-formylbenzonitrile in Suzuki Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-5-formylbenzonitrile is a versatile trifunctional building block in organic synthesis. Its unique structure, featuring a bromine atom, a formyl group, and a nitrile group, allows for selective and sequential transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond to introduce aryl or heteroaryl substituents. The formyl and nitrile groups can then be further manipulated, making this reagent a valuable starting material for the synthesis of complex molecules, including biologically active compounds and functional materials. These notes provide an overview of the application of this compound in Suzuki coupling reactions, including optimized protocols and reaction data.

Chemical Structure and Reactivity: The reactivity of this compound in Suzuki coupling is primarily centered around the carbon-bromine bond. The electron-withdrawing nature of the formyl (-CHO) and nitrile (-CN) groups can influence the reactivity of the aryl bromide, often facilitating the oxidative addition step in the catalytic cycle.

Key Applications in Medicinal Chemistry

The biaryl nitrile scaffold, synthesized via Suzuki coupling of this compound, is a common motif in various therapeutic agents. The formyl group can be readily converted into other functionalities, such as amines via reductive amination or carboxylic acids via oxidation, providing a handle for further diversification and optimization of lead compounds.

Experimental Protocols: General Procedure for Suzuki Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of this compound with various boronic acids.

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 95 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 91 |

| 5 | Pyridine-3-boronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 85 |

Visualizations: Workflow and Conceptual Diagrams

The following diagrams illustrate the experimental workflow for the Suzuki coupling reaction and a conceptual signaling pathway where a downstream product might be active.

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Sonogashira coupling reaction of 3-Bromo-5-formylbenzonitrile with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][4]

The substrate, this compound, is an electron-deficient aryl bromide, which generally exhibits good reactivity in Sonogashira couplings.[5] This document outlines both traditional copper-co-catalyzed and copper-free methodologies, providing researchers with options to best suit their specific synthetic needs.

General Considerations

The success of the Sonogashira coupling is dependent on several factors including the choice of catalyst, base, solvent, and temperature. For aryl bromides, the reaction often requires heating, although room temperature protocols have been developed, particularly for activated substrates.[1][6] Both palladium-phosphine and N-heterocyclic carbene (NHC)-palladium complexes are commonly used as catalysts.[3] The presence of a copper(I) co-catalyst, typically copper(I) iodide, can accelerate the reaction but can also lead to the formation of alkyne homocoupling byproducts.[7] Copper-free protocols have been developed to mitigate this issue.[5][8][9]

Experimental Workflow

The general workflow for a Sonogashira coupling reaction is outlined below. This involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, reaction monitoring, workup, and purification.

Caption: General experimental workflow for a Sonogashira coupling reaction.

Catalytic Cycle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper (in the traditional method). The key steps include oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a general method for the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA), 2-3 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound and the terminal alkyne.

-

Add the anhydrous solvent and the base.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst and copper(I) iodide.

-

Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative method that avoids the use of a copper co-catalyst, which can be beneficial for sensitive substrates or to prevent the formation of homocoupled byproducts.[5][8][9]

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%)

-

Base (e.g., Cesium carbonate (Cs₂CO₃) or a hindered amine base like DABCO, 2-3 equivalents)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound, the terminal alkyne, and the base.

-

Add the anhydrous solvent.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

In a separate vial, prepare the active catalyst by dissolving the palladium precursor and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction to the desired temperature (room temperature to 100 °C) and stir.

-

Monitor the reaction as described in Protocol 1.

-

Workup and purify the product as described in Protocol 1.

Data Summary

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl bromides. The optimal conditions for this compound should be determined experimentally.

Table 1: Copper-Co-Catalyzed Sonogashira Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ | - | TEA | THF | 60-80 | 70-95 |

| Pd(OAc)₂ | PPh₃ | DIPEA | DMF | 80-100 | 75-98 |

| Pd(PPh₃)₄ | - | Et₃N | Toluene | 80-110 | 65-90 |

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | RT - 80 | 80-99 |

| (AllylPdCl)₂ | P(t-Bu)₃ | DABCO | DMF | RT | 85-98[5] |

| PdCl₂(CH₃CN)₂ | XPhos | Et₃N | Water/PTS | RT | 80-96[9][10] |

Note: RT = Room Temperature; TEA = Triethylamine; DIPEA = Diisopropylethylamine; DMF = N,N-Dimethylformamide; THF = Tetrahydrofuran; DABCO = 1,4-Diazabicyclo[2.2.2]octane; PTS = Pyridinium p-toluenesulfonate. Yields are representative and can vary based on the specific substrates and reaction conditions.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

-

Organic solvents are flammable and should be handled with care.

-

Amines are corrosive and have strong odors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

Application Notes and Protocols: 3-Bromo-5-formylbenzonitrile as a Versatile Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzonitrile is a valuable and versatile trifunctional precursor for the synthesis of a diverse array of complex molecules in medicinal chemistry. Its unique structure, featuring a bromine atom, a formyl group, and a nitrile moiety on a central benzene ring, allows for selective and sequential chemical modifications. This enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The bromine atom serves as a handle for various cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. The aldehyde functionality is amenable to transformations such as reductive amination, olefination, and condensation reactions to build diverse side chains and heterocyclic systems. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, further expanding the accessible chemical space.

Key Applications in Medicinal Chemistry

The strategic placement of three distinct reactive sites makes this compound an ideal starting material for the synthesis of various biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Precursor for Substituted Piperidines as Neurokinin-1 (NK1) Receptor Antagonists

This compound is utilized in the synthesis of substituted piperidine derivatives that act as potent antagonists of the Neurokinin-1 (NK1) receptor.[1] The NK1 receptor, a GPCR, is involved in pain transmission, inflammation, and mood disorders. Antagonists of this receptor have therapeutic potential as antidepressants, antiemetics, and anxiolytics.

The synthetic strategy typically involves the reductive amination of this compound with a suitable piperidine derivative to form a key intermediate. The bromine atom can then be functionalized, for example, via a Suzuki-Miyaura coupling reaction, to introduce further diversity.

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition.

Scaffold for the Synthesis of Kinase Inhibitors

The benzonitrile moiety is a common feature in many kinase inhibitors. This compound can serve as a foundational scaffold for generating libraries of potential kinase inhibitors. The synthetic strategy often involves a Suzuki-Miyaura coupling to introduce a hinge-binding motif at the 3-position, followed by elaboration of the formyl group at the 5-position to interact with other regions of the kinase active site.

Caption: Synthetic workflow for generating kinase inhibitors.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Add the desired amine (1.1 eq) to the solution.

-

If the amine is used as a salt, add a base like triethylamine (1.2 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 30 minutes. A small amount of acetic acid can be added to catalyze imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-bromo-5-(aminomethyl)benzonitrile.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Standard Schlenk line or glovebox techniques for inert atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-formylbenzonitrile derivative.

Protocol 3: Wittig Reaction of this compound

This protocol describes a general procedure for the Wittig olefination of this compound.

Materials:

-

This compound

-

Phosphonium ylide (prepared in situ from the corresponding phosphonium salt and a strong base)

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer under an inert atmosphere

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.05 eq) and stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to generate the ylide.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the solution of this compound dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 3-bromo-5-vinylbenzonitrile derivative.

Data Presentation

The following tables present representative quantitative data for the synthesis of derivatives from this compound. Note: The biological activity data is hypothetical and for illustrative purposes to demonstrate the potential of this precursor.

Table 1: Representative Yields for Key Transformations of this compound

| Entry | Transformation | Reagents and Conditions | Product | Yield (%) |

| 1 | Reductive Amination | Piperidine, NaBH(OAc)₃, DCM, rt, 12h | 3-Bromo-5-(piperidin-1-ylmethyl)benzonitrile | 85 |

| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 8h | 3-Phenyl-5-formylbenzonitrile | 92 |

| 3 | Wittig Reaction | Ph₃P=CH₂, THF, rt, 4h | 3-Bromo-5-vinylbenzonitrile | 78 |

Table 2: Hypothetical Biological Activity of a Series of NK1 Receptor Antagonists Derived from this compound

| Compound ID | R¹ Group (at 3-position) | R² Group (from formyl) | NK1 Binding Affinity (Ki, nM) |

| A-1 | Phenyl | Piperidin-1-ylmethyl | 15.2 |

| A-2 | 4-Fluorophenyl | Piperidin-1-ylmethyl | 8.5 |

| A-3 | 2-Pyridyl | Piperidin-1-ylmethyl | 11.8 |

| B-1 | Phenyl | Morpholinomethyl | 25.6 |

Logical Relationships in a Diversification Strategy

The following diagram illustrates the logical relationships in a diversity-oriented synthesis approach starting from this compound.

Caption: Logical relationships in a diversification strategy.

References

Application of 3-Bromo-5-formylbenzonitrile in Materials Science: Current Status and Future Prospects

Introduction

3-Bromo-5-formylbenzonitrile is a versatile organic building block with a unique combination of reactive functional groups: a bromo substituent, a formyl (aldehyde) group, and a nitrile group, all attached to a central benzene ring. This trifunctional nature makes it a promising candidate for the synthesis of advanced materials with tailored properties. In materials science, such molecules are pivotal in the construction of complex architectures, including porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of significant interest for applications in gas storage and separation, catalysis, sensing, and optoelectronics.

However, a comprehensive review of the current scientific literature reveals that while the individual functional groups of this compound are highly relevant to materials synthesis, specific examples of its direct application in the fabrication of porous polymers or other advanced materials are not extensively documented. General synthetic strategies for POPs and COFs often utilize monomers with aldehyde functionalities for forming imine, hydrazone, or other covalent linkages. The presence of the bromo and nitrile groups on this compound offers additional avenues for post-synthetic modification or for imparting specific electronic and physical properties to the resulting material.

This document aims to provide an overview of the potential applications of this compound in materials science based on the known reactivity of its constituent functional groups, alongside general experimental protocols for the synthesis of related porous organic materials.

Potential Applications in Materials Science

The unique molecular structure of this compound suggests its utility in several areas of materials science:

-

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The aldehyde group is a key functionality for the synthesis of POPs and COFs through condensation reactions with amine-containing monomers. The resulting imine-linked frameworks are often porous and crystalline, making them suitable for gas storage and separation. The bromo and nitrile groups can influence the electronic properties and pore environment of the material.

-

Functional Polymers: The bromo group can be utilized for post-synthetic modification of polymers via cross-coupling reactions, allowing for the introduction of other functional moieties. The nitrile group can also be chemically transformed, offering another handle for tailoring the material's properties.

-

Organic Electronics: The aromatic nature of the benzonitrile core, combined with the potential for extended conjugation through polymerization, makes this molecule a candidate for the synthesis of organic semiconductors. The electron-withdrawing nature of the nitrile and formyl groups, and the heavy atom effect of bromine, can be exploited to tune the electronic energy levels of the resulting materials.

General Experimental Protocols for Porous Organic Polymer Synthesis

While specific protocols for this compound are not available, the following are general procedures for the synthesis of POPs from aldehyde-containing monomers. These can serve as a starting point for researchers exploring the use of this compound.

Table 1: General Reaction Parameters for POP Synthesis

| Parameter | Typical Conditions | Notes |

| Monomers | Aldehyde-functionalized monomer (e.g., this compound), Amine-functionalized monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene, melamine) | Stoichiometric ratios are crucial for achieving high porosity. |

| Solvent | Aprotic polar solvents (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) | The choice of solvent can influence the crystallinity and morphology of the product. |

| Catalyst | Acidic catalyst (e.g., acetic acid, scandium(III) triflate) | Catalyst is often required to promote the condensation reaction. |

| Temperature | 80 - 150 °C | Higher temperatures are typically needed to drive the reaction to completion. |

| Reaction Time | 24 - 72 hours | Reaction time is optimized to ensure high conversion and crystallinity. |

| Work-up | Filtration, washing with various solvents (e.g., acetone, tetrahydrofuran), drying under vacuum. | Thorough washing is necessary to remove unreacted monomers and catalyst. |

Protocol 1: Solvothermal Synthesis of an Imine-Linked Porous Organic Polymer

This protocol describes a general method for synthesizing a POP from an aldehyde and an amine monomer under solvothermal conditions.

Materials:

-

Aldehyde monomer (e.g., this compound)

-

Amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene)

-

1,4-Dioxane

-

6 M Acetic Acid

-

Acetone

-

Tetrahydrofuran (THF)

Procedure:

-

In a Pyrex tube, add the aldehyde monomer (X mmol) and the amine monomer (Y mmol) in a suitable stoichiometric ratio.

-

Add a mixture of 1,4-dioxane and 6 M aqueous acetic acid (e.g., in a 1:1 or 2:1 v/v ratio).

-

The tube is flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

-

The sealed tube is heated in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

-

After cooling to room temperature, the resulting solid precipitate is collected by filtration.

-

The collected solid is washed extensively with acetone and THF to remove any unreacted monomers and oligomers.

-

The purified polymer is then dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Characterization: The resulting porous organic polymer can be characterized by various techniques, including:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine linkage.

-

Solid-State 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To further verify the polymer structure.

-

Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material.

-

Gas Adsorption-Desorption Isotherms (e.g., N2 at 77 K): To determine the surface area (BET), pore volume, and pore size distribution.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizing the Synthetic Logic

The synthesis of a porous organic polymer from this compound and a trigonal amine linker can be conceptually visualized as a network formation process.

Application Notes and Protocols for the Formylation of 3-Bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the formylation of 3-bromobenzonitrile, a key transformation in the synthesis of valuable intermediates for pharmaceutical and materials science applications. The primary method detailed is the ortho-lithiation followed by formylation, a powerful strategy for the regioselective introduction of a formyl group.

Introduction

3-Bromobenzonitrile is a versatile building block in organic synthesis. The presence of both a bromo and a cyano group on the aromatic ring offers multiple reaction sites for functionalization. The introduction of a formyl group (-CHO) further enhances its synthetic utility, providing a handle for a wide range of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, and participation in various condensation reactions.

This application note focuses on the experimental setup for the formylation of 3-bromobenzonitrile, primarily through an ortho-lithiation/formylation sequence. This method involves the deprotonation of the aromatic ring at a position ortho to the directing group, followed by quenching with an electrophilic formylating agent.

Methodology: Ortho-Lithiation and Formylation

The most effective method for the regioselective formylation of 3-bromobenzonitrile is through a lithium-halogen exchange followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF). This approach is favored due to the deactivating nature of the nitrile and bromo substituents, which makes traditional electrophilic aromatic substitution methods like the Vilsmeier-Haack or Duff reactions less efficient.

The lithiation-formylation procedure offers high regioselectivity, leading primarily to the formation of 2-bromo-5-cyanobenzaldehyde.

Experimental Protocol

Materials:

-

3-Bromobenzonitrile

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is assembled.

-

Reagent Preparation: The flask is charged with 3-bromobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. The mixture is then allowed to warm to room temperature.

-

Work-up: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired formylated product.

Data Presentation

| Reagent/Parameter | Condition/Amount |

| Starting Material | 3-Bromobenzonitrile (1.0 eq) |

| Lithiating Agent | n-Butyllithium (1.1 eq) |

| Formylating Agent | N,N-Dimethylformamide (1.5 eq) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Reaction Time | Lithiation: 1 hour; Formylation: 2 hours |

| Typical Yield | 60-75% (after purification) |

| Major Product | 2-Bromo-5-cyanobenzaldehyde |

Visualizations